molecular formula C10H19N3O B1449188 1-(Pyrrolidine-1-carbonyl)piperidin-3-amine CAS No. 1536773-73-5

1-(Pyrrolidine-1-carbonyl)piperidin-3-amine

Cat. No. B1449188
M. Wt: 197.28 g/mol
InChI Key: AJBYMVBLVMTYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Pyrrolidine-1-carbonyl)piperidin-3-amine” is a chemical compound with the molecular formula C10H19N3O and a molecular weight of 197.28 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-(Pyrrolidine-1-carbonyl)piperidin-3-amine” consists of a pyrrolidine ring attached to a piperidine ring via a carbonyl group . The compound has a molecular weight of 197.28 .


Physical And Chemical Properties Analysis

“1-(Pyrrolidine-1-carbonyl)piperidin-3-amine” is an oil at room temperature . It has a molecular weight of 197.28 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

The foundational chemistry of pyrrolidine and piperidine derivatives is crucial in the development of various synthetic methodologies and applications. Pyrrole derivatives, including those similar to 1-(Pyrrolidine-1-carbonyl)piperidin-3-amine, are often prepared by the condensation of amines with carbonyl-containing compounds. These derivatives serve as key intermediates in the synthesis of complex molecules. Pyrrolidines and piperidines are synthesized through multiple pathways, including catalytic hydrogenation and carbon-nitrogen cleavage and formation, highlighting their versatility in synthetic organic chemistry (Anderson & Liu, 2000); (Hollmann et al., 2008).

Material Science and Conductivity

In material science, derivatives of pyrrolidine and piperidine, like 1-(Pyrrolidine-1-carbonyl)piperidin-3-amine, contribute to the development of electrically conducting films. Polypyrroles, closely related to these compounds, form highly stable and flexible films with significant electrical conductivity. This property is utilized in creating conductive materials for various applications, including electronics and sensors (Anderson & Liu, 2000).

Pharmaceutical and Biomedical Research

The structural complexity and functional versatility of pyrrolidine and piperidine derivatives make them valuable in pharmaceutical and biomedical research. These compounds serve as intermediates in the synthesis of bioactive molecules, including those with anticancer properties. The ability to create fused heterocycles with contiguous stereogenic centers showcases the importance of these derivatives in the development of therapeutically relevant compounds (Mori et al., 2015).

Catalysis and Organic Transformations

Catalytic applications of derivatives similar to 1-(Pyrrolidine-1-carbonyl)piperidin-3-amine demonstrate their role in facilitating organic transformations. These compounds are involved in reactions such as the alkylation of aryl amines, showcasing their utility in the synthesis of N-aryl-pyrrolidines and -piperidines through novel reaction sequences. The versatility of these compounds in catalytic processes highlights their significance in organic synthesis and chemical engineering (Hollmann et al., 2008).

Safety And Hazards

The safety information for “1-(Pyrrolidine-1-carbonyl)piperidin-3-amine” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

(3-aminopiperidin-1-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c11-9-4-3-7-13(8-9)10(14)12-5-1-2-6-12/h9H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBYMVBLVMTYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidine-1-carbonyl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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